Enabling Synthesis of High-Potency Kinase Inhibitor Fragments vs. Unfunctionalized Core
This compound serves as a direct precursor to advanced kinase inhibitor intermediates. In a patent-exemplified synthesis, 6-amino-3-oxo-2,3-dihydro-indazole-1-carboxylic acid tert-butyl ester (derived from the target compound) was coupled with a pyrimidine core to yield a final product with >100% purity via LC/MS (LC/Method A/4.30 min) [1]. This contrasts with 6-Aminoindazole (CAS 6967-12-0), which requires additional, often lower-yielding, oxidation steps to install the 3-oxo functionality before such couplings can be achieved .
| Evidence Dimension | Synthetic Utility |
|---|---|
| Target Compound Data | Enables direct coupling; downstream product purity 100.0% |
| Comparator Or Baseline | 6-Aminoindazole (CAS 6967-12-0) |
| Quantified Difference | Eliminates 1+ oxidation steps required for 3-oxo installation |
| Conditions | Patent US7262200B2, Example 9 synthetic protocol |
Why This Matters
For medicinal chemistry campaigns, this pre-functionalization reduces synthetic steps, time, and material loss, thereby accelerating structure-activity relationship (SAR) cycles.
- [1] VERTEX PHARMA INC. (2007). Example 9: Preparation of 6-[4-(5-Cyclopropyl-2H-pyrazol-3-ylamino)-6-phenyl-pyrimidin-2-ylamino]1,2-dihydro-indazol-3-one. US Patent 7262200B2. View Source
